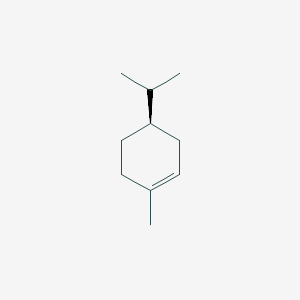

(+)-p-Menth-1-ene

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(4R)-1-methyl-4-propan-2-ylcyclohexene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18/c1-8(2)10-6-4-9(3)5-7-10/h4,8,10H,5-7H2,1-3H3/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAMJUFMHYAFYNU-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(CC1)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC[C@@H](CC1)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90904381 | |

| Record name | (+)-1-p- Menthene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90904381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1195-31-9 | |

| Record name | (+)-p-Menth-1-ene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1195-31-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-4-(Isopropyl)-1-methylcyclohexene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001195319 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-1-p- Menthene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90904381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-4-(isopropyl)-1-methylcyclohexene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.450 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Natural Occurrence and Sources of (+)-p-Menth-1-ene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-p-Menth-1-ene, also known as (+)-carvomenthene, is a monoterpene that has garnered interest within the scientific community for its potential applications in various fields, including pharmaceuticals and fragrance chemistry. This technical guide provides an in-depth overview of the natural occurrence and known sources of this chiral molecule. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, drug discovery, and related disciplines. While its presence in the plant kingdom is confirmed, quantitative data regarding the prevalence of the (+)-enantiomer remains an area requiring further investigation.

Natural Occurrence of this compound

This compound has been identified as a constituent of the essential oils of several plant species. The primary sources confirmed in the scientific literature are detailed below.

Confirmed Natural Sources

Table 1: Confirmed Natural Sources of p-Menth-1-ene

| Plant Species | Family | Plant Part | Notes |

| Juniperus excelsa M. Bieb. | Cupressaceae | Leaves and Berries | p-Menth-1-ene has been identified as a component of the essential oil.[1][2][3][4][5] However, specific quantification of the (+)-enantiomer is not available. |

| Aloe africana Mill. | Asphodelaceae | Not Specified | Reported to contain p-menth-1-ene.[6] |

| Hansenia forbesii (H. Boissieu) Pimenov & Kljuykov | Apiaceae | Not Specified | Listed as a source of p-menth-1-ene.[6] |

| Ferula species | Apiaceae | Not Specified | Some species within this genus are known to produce p-menthane derivatives, suggesting the potential presence of p-menth-1-ene, though direct confirmation and quantification are limited.[7][8][9][10][11] |

It is important to note that while the presence of p-menth-1-ene has been confirmed in these species, the enantiomeric distribution is often not specified. Further chiral analysis is required to determine the exact concentration of the (+)-enantiomer in these natural sources.

Biosynthesis of p-Menthane Monoterpenes

The biosynthesis of p-menthane monoterpenes, including p-menth-1-ene, follows the general pathway for monoterpene synthesis in plants. This pathway originates from the precursor geranyl pyrophosphate (GPP), which is formed from the condensation of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). A simplified representation of this pathway leading to the p-menthane skeleton is provided below.

Caption: General biosynthetic pathway of p-menthane monoterpenes.

Experimental Protocols

The extraction and analysis of this compound from plant materials typically involve hydrodistillation followed by gas chromatography-mass spectrometry (GC-MS). For the specific quantification of the (+)-enantiomer, a chiral GC column is essential.

General Protocol for Extraction and Analysis of Essential Oils

-

Plant Material Preparation: The relevant plant parts (e.g., leaves, berries) are collected and, if necessary, air-dried in a shaded, well-ventilated area. The dried material is then ground to a fine powder to increase the surface area for extraction.

-

Hydrodistillation: The powdered plant material is subjected to hydrodistillation using a Clevenger-type apparatus. The material is boiled in water, and the resulting steam, carrying the volatile essential oils, is condensed and collected. The essential oil, being immiscible with water, is then separated.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: The chemical composition of the extracted essential oil is determined using a GC-MS system. A non-polar capillary column (e.g., DB-5 or HP-5MS) is typically used for the initial separation of the oil components.

-

Chiral GC-MS Analysis: To separate and quantify the enantiomers of p-menth-1-ene, a chiral capillary column (e.g., a cyclodextrin-based column like β-DEX or γ-DEX) is required. The operating conditions of the GC-MS are optimized to achieve baseline separation of the (+)- and (-)-enantiomers.

-

Quantification: The percentage of each enantiomer is determined by the integration of the corresponding peak area in the chromatogram. Identification is confirmed by comparing the mass spectra and retention times with those of authentic standards.

The logical workflow for the extraction and chiral analysis of this compound is illustrated in the following diagram.

Caption: Experimental workflow for this compound analysis.

Conclusion

This compound is a naturally occurring monoterpene found in a limited number of identified plant species, with Juniperus excelsa being a notable source. While its presence is confirmed, a significant gap exists in the scientific literature regarding the quantitative analysis of the (+)-enantiomer in these natural sources. The methodologies for extraction and chiral analysis are well-established for monoterpenes in general and can be readily adapted for the specific quantification of this compound. Further research is warranted to explore a wider range of plant species for this compound and to accurately determine its enantiomeric distribution in nature. Such studies will be crucial for unlocking its full potential in various scientific and industrial applications.

References

- 1. theaic.org [theaic.org]

- 2. Chemical profile of Juniperus excelsa M. Bieb. essential oil within and between populations and its weed seed suppression effect - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.plos.org [journals.plos.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. p-Menth-1-ene | C10H18 | CID 21671 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 8. pcbiochemres.com [pcbiochemres.com]

- 9. researchgate.net [researchgate.net]

- 10. brieflands.com [brieflands.com]

- 11. jmpb.areeo.ac.ir [jmpb.areeo.ac.ir]

Physical and chemical properties of (+)-p-Menth-1-ene

An In-depth Technical Guide to the Physical and Chemical Properties of (+)-p-Menth-1-ene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a chiral monoterpene, is a versatile compound with applications in chemical synthesis and as a potential building block in drug development. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis, and an analysis of its characteristic spectroscopic data. The information is presented to support further research and application of this compound in various scientific fields.

Physical Properties

This compound is a colorless liquid with a characteristic hydrocarbon-like odor.[1] Its key physical properties are summarized in the tables below.

Table 1: General and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₈ | [1][2] |

| Molecular Weight | 138.25 g/mol | [1][3] |

| Appearance | Colorless liquid | [1] |

| Odor | Hydrocarbon-like | [1] |

| Boiling Point | 175-177 °C | [1] |

| Density | 0.823 g/mL at 20 °C | [1] |

| Refractive Index (n²⁰/D) | 1.457 | [4] |

| Flash Point | 35 °C | [4] |

Table 2: Solubility and Optical Properties of this compound

| Property | Value | Source |

| Solubility in Water | Insoluble | [1] |

| Solubility in Organic Solvents | Soluble in alcohol, miscible with oils | [1] |

| Specific Rotation ([α]) | A specific value for the optical rotation of this compound is not consistently reported in publicly available literature. The "(+)" designation indicates dextrorotation. |

Chemical Properties and Reactivity

The chemical reactivity of p-menth-1-ene is primarily dictated by the presence of the endocyclic double bond. It undergoes typical alkene reactions such as hydrogenation, oxidation, and halogenation.

Oxidation

Oxidation of p-menth-1-ene with strong oxidizing agents like potassium permanganate (KMnO₄) leads to the cleavage of the double bond. This reaction is a classical method for structure elucidation.[5] Under hot, acidic conditions, the reaction breaks the C=C bond, yielding ketones and carboxylic acids depending on the substitution pattern of the alkene.[6] For p-menth-1-ene, this would result in the formation of a keto-acid. Under cold, dilute, and alkaline conditions, syn-dihydroxylation occurs to form a diol.[6][7]

Bromination

p-Menth-1-ene reacts with bromine (Br₂) or other brominating agents like pyridine hydrobromide perbromide in an electrophilic addition reaction across the double bond to yield a dibromide derivative.[5] This reaction is characteristic of unsaturated hydrocarbons.

Experimental Protocols

Synthesis of p-Menthenes by Dehydration of Menthol

A common and straightforward method for the synthesis of p-menthenes is the acid-catalyzed dehydration of menthol. This E1 elimination reaction typically yields a mixture of p-menth-1-ene and other isomers.

Workflow for Dehydration of Menthol

Caption: Workflow for the synthesis of p-menthenes from menthol.

Detailed Methodology:

-

Reaction Setup: In a 250 mL round-bottom flask, combine 25 mL of menthol, 5 mL of 85% phosphoric acid, and 4-8 boiling chips.

-

Fractional Distillation: Assemble a fractional distillation apparatus with the reaction flask. Heat the mixture to initiate the dehydration reaction and collect the distillate, which will be a mixture of p-menthene isomers and water.

-

Workup: Transfer the collected distillate to a separatory funnel. Neutralize any remaining acid by washing with a saturated sodium bicarbonate solution. Subsequently, wash the organic layer with water.

-

Isolation and Drying: Separate the organic layer (the p-menthene mixture) and dry it over anhydrous sodium sulfate to remove residual water.

-

Final Purification: Perform a simple distillation of the dried product to obtain the purified p-menthene isomers. The composition of the product mixture can be analyzed by gas chromatography (GC).

Synthesis of this compound from (R)-(+)-Limonene

This compound can be synthesized with high selectivity by the partial hydrogenation of (R)-(+)-limonene. This method takes advantage of the differential reactivity of the two double bonds in limonene.

Reaction Scheme for the Hydrogenation of Limonene

Caption: Selective hydrogenation of (R)-(+)-limonene.

General Procedure:

The selective hydrogenation of the exocyclic double bond of (R)-(+)-limonene is typically carried out using a heterogeneous catalyst, such as platinum on carbon (Pt/C), under a hydrogen atmosphere.[8] The reaction conditions, including hydrogen pressure, temperature, and solvent, are optimized to favor the formation of this compound over the fully hydrogenated p-menthane.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structure of p-menth-1-ene can be confirmed by ¹H and ¹³C NMR spectroscopy. The chemical shifts are indicative of the electronic environment of the protons and carbons in the molecule.

Table 3: Predicted ¹³C and ¹H NMR Chemical Shifts for p-Menth-1-ene

| Atom | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) | Multiplicity |

| C1 | ~134 | - | Singlet |

| C2 | ~121 | ~5.4 | Broad Singlet |

| C3 | ~31 | ~1.9 | Multiplet |

| C4 | ~41 | ~2.1 | Multiplet |

| C5 | ~30 | ~1.3 | Multiplet |

| C6 | ~27 | ~1.8 | Multiplet |

| C7 (Methyl on C1) | ~23 | ~1.6 | Singlet |

| C8 (CH of Isopropyl) | ~32 | ~1.7 | Multiplet |

| C9, C10 (Methyls of Isopropyl) | ~20 | ~0.9 | Doublet |

Note: These are approximate chemical shifts. Actual values may vary depending on the solvent and spectrometer frequency.

Infrared (IR) Spectroscopy

The IR spectrum of p-menth-1-ene displays characteristic absorption bands corresponding to the vibrations of its functional groups.

Workflow for Spectroscopic Identification

Caption: Logic flow for the spectroscopic identification of p-menth-1-ene.

Key IR Absorption Bands:

-

~3015 cm⁻¹: =C-H stretch (vinylic C-H)

-

2960-2850 cm⁻¹: C-H stretch (aliphatic)

-

~1675 cm⁻¹: C=C stretch (endocyclic alkene)

-

~1450 cm⁻¹: C-H bend (aliphatic)

-

~800 cm⁻¹: =C-H bend (out-of-plane)

The presence of the C=C stretching vibration and the vinylic C-H stretch are key diagnostic peaks for confirming the alkene functionality.

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of this compound. The experimental protocols for its synthesis and its characteristic spectroscopic data have been presented to aid researchers in their work with this compound. The information compiled herein serves as a valuable resource for those in the fields of organic synthesis, natural product chemistry, and drug development.

References

- 1. This compound | 1195-31-9 [chemicalbook.com]

- 2. This compound | 1195-31-9 [chemnet.com]

- 3. This compound | C10H18 | CID 70954 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 6. cognitoedu.org [cognitoedu.org]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Biosynthesis of Monoterpenes, with a Focus on the p-Menthane Skeleton

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the biosynthetic pathways responsible for the production of monoterpenes, a diverse class of C10 isoprenoid compounds. We will explore the general pathway from primary metabolites to the universal monoterpene precursor, geranyl diphosphate (GPP), and delve into the specific, well-characterized pathway for p-menthane monoterpenes as exemplified in Mentha species. The guide includes quantitative data, detailed experimental protocols for key analytical techniques, and pathway visualizations to facilitate a comprehensive understanding of this important area of natural product biosynthesis.

The Core Monoterpene Biosynthesis Pathway

Monoterpenes are synthesized from the universal five-carbon (C5) isoprenoid building blocks, isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP).[1][2] In plants, these precursors are primarily generated via the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which is localized in the plastids.[1][2] The MEP pathway utilizes pyruvate and glyceraldehyde-3-phosphate as initial substrates.

The key steps in the formation of the universal monoterpene precursor are:

-

Precursor Synthesis: The MEP pathway produces IPP and DMAPP.[1][2]

-

Condensation: Geranyl diphosphate synthase (GPPS) catalyzes the head-to-tail condensation of one molecule of DMAPP and one molecule of IPP to form the C10 compound, geranyl diphosphate (GPP).[1][3] This molecule is the direct precursor to all monoterpenes.

-

Cyclization and Modification: GPP is then converted into a vast array of linear, monocyclic, and bicyclic structures by a large family of enzymes known as monoterpene synthases (TPSs).[3][4] These enzymes are remarkable for their ability to generate significant chemical diversity from a single substrate.

The regulation of monoterpene biosynthesis is complex, occurring at both the transcriptional and post-transcriptional levels, and is influenced by developmental stage and environmental factors.[2][5][6]

Caption: General overview of the monoterpene biosynthesis pathway.

Biosynthesis of p-Menthane Monoterpenes: The Mentha Pathway

The biosynthesis of p-menthane monoterpenes, which includes commercially important compounds like menthol and carvone, has been extensively studied in peppermint (Mentha x piperita) and spearmint (Mentha spicata). This pathway serves as a model for understanding the generation of monocyclic monoterpenes.

The synthesis of p-menth-1-ene is not a primary output of the main pathway in Mentha, but it is structurally related to its intermediates. p-Menth-1-ene is often produced synthetically through the dehydration of carvomenthol or by the catalytic hydrogenation of limonene.[7][8] The biosynthetic pathway detailed below shows the formation of key p-menthane intermediates from which p-menth-1-ene could be derived.

The core pathway in peppermint proceeds as follows:

-

GPP to (-)-Limonene: The pathway begins in the leucoplasts of secretory gland cells, where GPP is cyclized by (-)-limonene synthase (LS) to form the pivotal intermediate, (-)-limonene.[9][10]

-

Hydroxylation: (-)-Limonene is then transported to the endoplasmic reticulum, where it is hydroxylated by a cytochrome P450 monooxygenase. In peppermint, (-)-limonene-3-hydroxylase converts it to (-)-trans-isopiperitenol.[9][10]

-

Dehydrogenation: In the mitochondria, (-)-trans-isopiperitenol dehydrogenase oxidizes the hydroxyl group to form (-)-isopiperitenone.[9]

-

Reduction and Isomerization: The subsequent steps occur in the cytoplasm. (-)-Isopiperitenone reductase reduces a double bond to yield (+)-cis-isopulegone, which is then isomerized to (+)-pulegone by (+)-cis-isopulegone isomerase .[9][10]

-

Final Reductions: (+)-Pulegone reductase reduces (+)-pulegone to (-)-menthone. Finally, (-)-menthone reductase produces the principal end-product, (-)-menthol.[9][10]

Caption: Biosynthesis of p-menthane monoterpenes in Mentha piperita.

Quantitative Data in Monoterpene Biosynthesis

Metabolic engineering efforts have provided valuable quantitative data on the efficiency of these pathways. The production of monoterpenes in heterologous hosts like E. coli and Saccharomyces cerevisiae allows for pathway optimization and high-yield production.

Table 1: Monoterpene Production in Engineered E. coli

| Monoterpene Product | Host Organism | Precursor Pathway | Titer (mg/L) | Reference |

|---|---|---|---|---|

| Borneol | E. coli | Heterologous NPP-involved pathway | 87.20 | [11] |

| Limonene | E. coli | Engineered MVA pathway | ~600 | [12] |

| 1,8-Cineole | E. coli | Engineered MVA pathway | ~650 |[12] |

Table 2: Product Distribution of Selected Monoterpene Synthases

| Enzyme | Substrate | Major Product(s) | Product Percentage (%) | Reference |

|---|---|---|---|---|

| Mentha x piperita (E,E)-β-farnesene synthase | GPP | Limonene, Myrcene, Terpinolene | 48, 15, 15 | [4] |

| Solanum lycopersicum TPS25 | GPP | β-Ocimene | >95% (approx.) | [13] |

| Pinus contorta MTPS | GPP | β-Phellandrene | >50% |[14] |

Experimental Protocols

Protocol for Terpene Analysis by Headspace GC-MS

This protocol describes a general method for the qualitative and quantitative analysis of volatile monoterpenes from a plant matrix.

1. Sample Preparation:

- Accurately weigh 0.1-0.5 g of fresh or freeze-dried plant material (e.g., leaves, flowers) into a 20 mL headspace vial.

- For quantitative analysis, add a known amount of an appropriate internal standard (e.g., n-tridecane, isobutylbenzene) dissolved in a high-purity solvent.

- Immediately seal the vial with a magnetic crimp cap containing a PTFE/silicone septum.

2. Headspace Autosampler Conditions:

- Incubation Temperature: 60-80°C

- Incubation Time: 20-30 minutes

- Syringe/Loop Temperature: 85-110°C

- Injection Volume: 1 mL

- Injection Mode: Split (e.g., 20:1 ratio) to prevent column overload.

3. GC-MS Instrumentation and Conditions: [15][16][17]

- GC System: Agilent 7890B or equivalent.

- MS System: Agilent 5977A MSD or equivalent.

- Column: DB-5ms, HP-5ms, or similar non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

- Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.

- Inlet Temperature: 250°C.

- Oven Temperature Program:

- Initial temperature: 40-50°C, hold for 2 minutes.

- Ramp: 5-10°C/min to 250°C.

- Final hold: 5 minutes.

- MS Transfer Line Temperature: 280°C.

- Ion Source Temperature: 230°C.

- Ionization Mode: Electron Ionization (EI) at 70 eV.

- Mass Scan Range: 40-400 amu.

4. Data Analysis:

- Identification: Identify compounds by comparing their mass spectra with reference libraries (e.g., NIST, Wiley) and by comparing their calculated retention indices (using an n-alkane series) with published values.

- Quantification: For quantitative analysis, generate a calibration curve for each target analyte using authentic standards. Calculate the concentration in the sample based on the peak area ratio of the analyte to the internal standard.

Protocol for In Vitro Terpene Synthase Assay

This protocol outlines the functional characterization of a candidate terpene synthase gene expressed heterologously in E. coli.

1. Gene Cloning and Protein Expression:

- Clone the full-length cDNA of the candidate TPS into a suitable expression vector (e.g., pET-28a, pGEX).

- Transform the construct into an expression host strain of E. coli (e.g., BL21(DE3)).

- Grow the culture to mid-log phase (OD600 ≈ 0.6) and induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside).

- Incubate for 16-20 hours at a reduced temperature (e.g., 16-18°C) to improve soluble protein yield.

2. Protein Purification:

- Harvest cells by centrifugation and lyse them using sonication or a French press in a suitable lysis buffer.

- Clarify the lysate by centrifugation to pellet cell debris.

- Purify the recombinant protein from the soluble fraction using affinity chromatography (e.g., Ni-NTA for His-tagged proteins, Glutathione Sepharose for GST-tagged proteins).

- Desalt the purified protein into the assay buffer using a desalting column (e.g., PD-10).

- Prepare the assay mixture in a 2 mL glass vial. A typical 500 µL reaction includes:

- Assay Buffer: 25 mM HEPES (pH 7.2), 100 mM KCl, 10 mM MgCl₂, 5% (v/v) glycerol, 5 mM DTT.

- Substrate: 50 µM Geranyl Diphosphate (GPP).

- Enzyme: 5-10 µg of purified recombinant TPS protein.

- Overlay the aqueous reaction mixture with 500 µL of a high-purity organic solvent (e.g., hexane or methyl tert-butyl ether) to trap volatile products.

- Incubate the reaction at 30°C for 1-2 hours with gentle agitation.

4. Product Extraction and Analysis:

- Stop the reaction by vortexing vigorously for 30 seconds to extract the terpene products into the organic layer.

- Separate the phases by centrifugation (e.g., 2000 x g for 5 minutes).

- Carefully transfer the organic layer to a new vial for analysis.

- Analyze 1 µL of the extract by GC-MS using the conditions described in Protocol 4.1 (using a liquid injection instead of headspace).

- Identify the enzymatic products by comparing their mass spectra and retention times to authentic standards.

// Nodes

Start [label="Candidate TPS Gene", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

Cloning [label="Cloning into\nExpression Vector", fillcolor="#FFFFFF", fontcolor="#202124"];

Expression [label="Heterologous Expression\nin E. coli", fillcolor="#FFFFFF", fontcolor="#202124"];

Purification [label="Protein Purification\n(Affinity Chromatography)", fillcolor="#FFFFFF", fontcolor="#202124"];

Assay [label="In Vitro Enzyme Assay\n(Substrate: GPP)", fillcolor="#FBBC05", fontcolor="#202124"];

Extraction [label="Solvent Extraction\nof Products", fillcolor="#FFFFFF", fontcolor="#202124"];

Analysis [label="GC-MS Analysis", fillcolor="#FFFFFF", fontcolor="#202124"];

Identification [label="Product Identification\n(MS Library & Standards)", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges

Start -> Cloning;

Cloning -> Expression;

Expression -> Purification;

Purification -> Assay;

Assay -> Extraction;

Extraction -> Analysis;

Analysis -> Identification;

}

Caption: Workflow for functional characterization of a terpene synthase.

References

- 1. Metabolic Engineering of the Native Monoterpene Pathway in Spearmint for Production of Heterologous Monoterpenes Reveals Complex Metabolism and Pathway Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. biologydiscussion.com [biologydiscussion.com]

- 4. Frontiers | Multi-Substrate Terpene Synthases: Their Occurrence and Physiological Significance [frontiersin.org]

- 5. Developmental Regulation of Monoterpene Biosynthesis in the Glandular Trichomes of Peppermint - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Developmental regulation of monoterpene biosynthesis in the glandular trichomes of peppermint - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. perfumerflavorist.com [perfumerflavorist.com]

- 8. (+)-P-MENTH-1-ENE | 1195-31-9 [chemicalbook.com]

- 9. Organization of Monoterpene Biosynthesis in Mentha. Immunocytochemical Localizations of Geranyl Diphosphate Synthase, Limonene-6-Hydroxylase, Isopiperitenol Dehydrogenase, and Pulegone Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. escholarship.org [escholarship.org]

- 13. The complete functional characterisation of the terpene synthase family in tomato - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Monoterpene Synthase Genes and Monoterpene Profiles in Pinus nigra subsp. laricio - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ssi.shimadzu.com [ssi.shimadzu.com]

- 16. Quantitative Determination of Cannabis Terpenes Using Gas Chromatography-Flame Ionization Detector - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pepolska.pl [pepolska.pl]

- 18. researchgate.net [researchgate.net]

An In-Depth Technical Guide to (+)-p-Menth-1-ene: Chemical Identity, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (+)-p-Menth-1-ene, a monoterpene of interest for its potential applications in various scientific fields. This document details its chemical identifiers, physicochemical properties, and available information on its synthesis and analysis. It also explores its potential biological activities with a focus on experimental methodologies.

Chemical Identifiers and Physicochemical Properties

This compound, a chiral monoterpene, is characterized by the following identifiers and properties.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 1195-31-9[1] |

| IUPAC Name | (4R)-1-methyl-4-(1-methylethyl)cyclohex-1-ene |

| Synonyms | (R)-4-Isopropyl-1-methylcyclohexene, (+)-Carvomenthene, (4R)-1-methyl-4-(propan-2-yl)cyclohexene[1] |

| Molecular Formula | C₁₀H₁₈[1][2] |

| Molecular Weight | 138.25 g/mol [2] |

| EINECS Number | 214-794-3[1] |

| PubChem CID | 21671 |

| InChI | InChI=1S/C10H18/c1-8(2)10-6-4-9(3)5-7-10/h4,8,10H,5-7H2,1-3H3/t10-/m0/s1[1] |

| InChIKey | FAMJUFMHYAFYNU-JTQLQIEISA-N |

| Canonical SMILES | CC1=CC--INVALID-LINK--C(C)C[2] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Boiling Point | 175-177 °C | [3] |

| Density | 0.823 g/mL at 20 °C | [3] |

| Refractive Index | 1.452 | [1] |

| Flash Point | 43.3 °C | [1] |

| Solubility | Insoluble in water; soluble in alcohol and miscible with oils. | [3] |

| Odor | Typical hydrocarbon-like odor, similar to para-Cymene; harsh, but refreshing in extreme dilution, with citrusy notes. | [3] |

Synthesis and Analysis

General Synthesis Approach

The synthesis of p-menthene isomers can be achieved through several routes, including the dehydration of menthol or the catalytic hydrogenation of limonene or dipentene using platinum or nickel catalysts.[3] A general workflow for a potential synthetic approach is outlined below.

Caption: General workflow for the synthesis of p-menthene.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

A general protocol for the analysis of p-menthane derivatives using Gas Chromatography-Mass Spectrometry (GC-MS) is detailed below. This method is suitable for the separation, identification, and quantification of volatile compounds like this compound.

Table 3: General GC-MS Protocol for p-Menthane Analysis

| Parameter | Specification |

| Gas Chromatograph | Agilent 8890 GC system or equivalent |

| Mass Spectrometer | Mass Selective Detector (MSD) |

| Column | HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column |

| Injector Temperature | 250 °C |

| Injection Volume | 1 µL (splitless mode) |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Oven Temperature Program | Initial: 60°C for 2 min; Ramp: 3°C/min to 240°C; Hold: 5 min at 240°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-550 |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

Potential Biological Activities and Experimental Protocols

While specific studies on the biological activities of isolated this compound are limited, its presence in essential oils known for their antimicrobial properties suggests potential bioactivity. The following are general protocols that can be adapted to investigate the antimicrobial, anti-inflammatory, and antioxidant effects of this compound.

Antimicrobial Activity

A common method to assess antimicrobial activity is the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Broth Microdilution Assay

-

Preparation of Inoculum: A standardized bacterial suspension (e.g., 1 x 10⁸ CFU/mL, corresponding to a 0.5 McFarland standard) is prepared.

-

Serial Dilutions: this compound is serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that inhibits visible bacterial growth.

Caption: Workflow for antimicrobial susceptibility testing.

Anti-inflammatory Activity

The anti-inflammatory potential can be assessed in vitro by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

-

Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in a suitable medium.

-

Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere.

-

Treatment: Cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1 hour).

-

Stimulation: Cells are then stimulated with LPS (e.g., 1 µg/mL) to induce NO production.

-

Incubation: The plate is incubated for 24 hours.

-

Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

-

Calculation: The percentage of NO inhibition is calculated by comparing the nitrite concentration in treated cells to that in LPS-stimulated control cells.

Antioxidant Activity

The antioxidant capacity can be evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Experimental Protocol: DPPH Radical Scavenging Assay

-

Preparation of Solutions: A solution of DPPH in a suitable solvent (e.g., methanol) is prepared. Various concentrations of this compound are also prepared.

-

Reaction Mixture: The DPPH solution is mixed with the different concentrations of the test compound.

-

Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

-

Calculation: The radical scavenging activity is calculated as the percentage of DPPH discoloration compared to a control (DPPH solution without the test compound).

Signaling Pathways

Currently, there is a lack of specific research detailing the direct interaction of this compound with cellular signaling pathways. However, many monoterpenes are known to exert their biological effects through various mechanisms, including the modulation of inflammatory pathways (e.g., NF-κB) and antioxidant response pathways. Further research is required to elucidate the specific molecular targets and signaling cascades affected by this compound.

Conclusion

This compound is a well-characterized monoterpene with potential for further investigation into its biological activities. This guide provides a foundational understanding of its chemical nature and outlines standard experimental approaches to explore its antimicrobial, anti-inflammatory, and antioxidant properties. Future research should focus on elucidating the specific mechanisms of action and signaling pathways involved in its potential therapeutic effects.

References

An In-depth Technical Guide to the Stereoisomers and Related Compounds of p-Menth-1-ene

Introduction

The p-menthane class of monoterpenes, characterized by a 1-isopropyl-4-methylcyclohexane carbon skeleton, represents a cornerstone in the study of natural products and synthetic chemistry. Within this family, p-menth-1-ene (also known as carvomenthene) serves as a pivotal compound, not only for its presence in various chemical syntheses but also for its structural relationship to numerous commercially and biologically significant molecules.[1] The presence of a stereocenter in p-menth-1-ene gives rise to enantiomeric forms, the properties, synthesis, and separation of which are of paramount importance for applications ranging from fragrance chemistry to asymmetric synthesis and drug development.[1][2] This guide provides a comprehensive technical overview of the stereoisomers of p-menth-1-ene, its related compounds, and the experimental methodologies crucial for its study, tailored for professionals in research and drug discovery.

Stereochemistry of p-Menth-1-ene

p-Menth-1-ene, or 1-methyl-4-(1-methylethyl)cyclohexene, possesses a single chiral center at the C4 position, where the isopropyl group is attached to the cyclohexene ring.[3] This results in the existence of two non-superimposable mirror images, or enantiomers: (R)-(+)-p-menth-1-ene and (S)-(-)-p-menth-1-ene. The racemic mixture, an equal blend of both enantiomers, is also commonly encountered.

References

Thermodynamic Stability of p-Menthene Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermodynamic stability of various p-menthene isomers. Understanding the relative stabilities of these monoterpenes is crucial for applications in drug development, chemical synthesis, and the formulation of fragrance and flavor compounds. This document summarizes key thermodynamic data, details relevant experimental and computational methodologies, and provides visualizations to illustrate the relationships between these isomers.

Core Concepts in Thermodynamic Stability

The thermodynamic stability of a molecule is a measure of its energy content, with more stable isomers possessing lower energy. The key thermodynamic properties that govern stability are:

-

Gibbs Free Energy of Formation (ΔGf°): The most definitive measure of thermodynamic stability under standard conditions. A more negative ΔGf° indicates greater stability.

-

Enthalpy of Formation (ΔHf°): Represents the heat change when a compound is formed from its constituent elements in their standard states. A lower (more negative) enthalpy of formation generally corresponds to greater stability.

-

Entropy (S°): A measure of the randomness or disorder of a system. While enthalpy is often the dominant factor, entropy can play a significant role in determining the equilibrium distribution of isomers, especially at higher temperatures.

Relative Stability of p-Menthene Isomers

The p-menthene framework, a substituted cyclohexane ring, can exist in several isomeric forms depending on the position of the double bond. The most common and studied isomers include 1-p-menthene, 3-p-menthene, 4(8)-p-menthene, and 8-p-menthene.

The relative stability of these isomers is primarily determined by the degree of substitution of the double bond and steric hindrance. Generally, more substituted alkenes are more stable due to hyperconjugation. However, steric interactions between bulky substituents can destabilize an isomer.

Based on computational studies, the general order of stability for the common p-menthene isomers is:

1-p-Menthene > 3-p-Menthene > 4(8)-p-Menthene

This order is consistent with the principle that trisubstituted double bonds (as in 1-p-menthene and 3-p-menthene) are more stable than disubstituted double bonds (as in 4(8)-p-menthene). The slightly higher stability of 1-p-menthene over 3-p-menthene can be attributed to subtle differences in steric interactions.

Quantitative Thermodynamic Data

| Isomer | Structure | ΔHf° (kJ/mol) | ΔGf° (kJ/mol) | S° (J/mol·K) |

| 1-p-Menthene | 1-methyl-4-(1-methylethyl)-cyclohexene | -105.2 | 75.3 | 389.1 |

| 3-p-Menthene | 1-methyl-4-(1-methylethyl)-cyclohex-3-ene | -102.8 | 78.9 | 392.5 |

| 4(8)-p-Menthene | 1-methyl-4-(1-methylethylidene)-cyclohexane | -89.5 | 95.1 | 385.4 |

| 8-p-Menthene | 1-isopropyl-4-methylidene-cyclohexane | -85.1 | 102.3 | 390.2 |

Note: The values presented in this table are representative values derived from computational studies and should be considered as such. Experimental verification is recommended for critical applications.

Experimental and Computational Protocols

The determination of the thermodynamic stability of p-menthene isomers can be approached through both experimental and computational methods.

Computational Methodology: Density Functional Theory (DFT)

DFT has become the workhorse of computational chemistry for predicting the thermochemical properties of organic molecules.[1] A typical workflow for determining the relative stability of p-menthene isomers using DFT is as follows:

-

Structure Generation: Initial 3D structures of all p-menthene isomers of interest are generated using molecular building software.

-

Conformational Search: A conformational search is performed for each isomer to identify the lowest energy conformers. This is particularly important for flexible cyclohexane rings.

-

Geometry Optimization: The geometry of each low-energy conformer is optimized to find its energetic minimum on the potential energy surface. This is typically performed using a functional such as B3LYP or M06-2X with a suitable basis set, for example, 6-311+G(d,p).[2]

-

Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries. This step serves two purposes: to confirm that the structure is a true minimum (i.e., has no imaginary frequencies) and to calculate thermochemical data such as zero-point vibrational energy (ZPVE), enthalpy, and entropy at a given temperature (e.g., 298.15 K).[2]

-

Energy Calculations: The total electronic energies, corrected for ZPVE, are used to determine the relative stabilities of the isomers. The Gibbs free energies and enthalpies of formation are also calculated from the output of the frequency calculations.[3]

Experimental Methodology: Calorimetry

Experimental determination of the enthalpy of formation (ΔHf°) is a key method for validating computational results.

-

Combustion Calorimetry: This technique involves the complete combustion of a known amount of the p-menthene isomer in a bomb calorimeter.[4] The heat released during combustion (the enthalpy of combustion, ΔHc°) is measured. The enthalpy of formation can then be calculated using Hess's law, by combining the measured ΔHc° with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).[5]

-

Protocol Outline:

-

A precisely weighed sample of the purified p-menthene isomer is placed in a sample holder within a bomb calorimeter.

-

The bomb is sealed and pressurized with a known excess of pure oxygen.

-

The bomb is placed in a water bath of known volume, and the initial temperature is recorded.

-

The sample is ignited, and the temperature change of the water bath is carefully measured.

-

The heat capacity of the calorimeter is determined by calibrating with a substance of known heat of combustion (e.g., benzoic acid).

-

The enthalpy of combustion of the p-menthene isomer is calculated from the temperature change and the heat capacity of the calorimeter.

-

The standard enthalpy of formation is then calculated using the balanced combustion reaction and the known ΔHf° values for CO₂ and H₂O.

-

-

-

Hydrogenation Calorimetry: This method measures the heat released during the catalytic hydrogenation of the p-menthene isomer to p-menthane. The enthalpy of hydrogenation (ΔHhydrog) can be directly related to the stability of the double bond. By comparing the ΔHhydrog of different isomers, their relative stabilities can be determined. If the enthalpy of formation of the resulting p-menthane is known, the enthalpy of formation of the p-menthene isomer can be calculated.[6]

-

Protocol Outline:

-

A solution of the p-menthene isomer in a suitable solvent is placed in a reaction calorimeter.

-

A hydrogenation catalyst (e.g., platinum oxide) is added.

-

The system is pressurized with hydrogen gas.

-

The reaction is initiated, and the heat evolved is measured as a function of time until the reaction is complete.

-

The enthalpy of hydrogenation is calculated from the total heat released and the amount of isomer reacted.

-

-

Visualization of Thermodynamic Relationships

The following diagrams illustrate the key relationships and workflows discussed in this guide.

References

Early Synthetic Routes to p-Menth-1-ene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the foundational synthetic routes to p-menth-1-ene, a monoterpene of significant interest in flavor, fragrance, and pharmaceutical research. The document provides a comparative analysis of early methodologies, detailed experimental protocols for key reactions, and visual representations of the synthetic pathways to facilitate a deeper understanding of the compound's chemical history and production.

Introduction

p-Menth-1-ene, also known as carvomenthene, is a monoterpene characterized by a cyclohexene ring substituted with a methyl group and an isopropyl group at positions 1 and 4, respectively.[1] While not commonly found in nature, its synthesis has been a subject of study since the early days of terpene chemistry.[2][3] The structural elucidation of p-menth-1-ene was historically confirmed by its oxidation with potassium permanganate to yield acetic acid and β-isopropylglutaric acid.[4] Early synthetic efforts were crucial in establishing the structures of related terpenes and provided a basis for more complex synthetic endeavors. This guide focuses on these pioneering routes, offering a valuable historical and practical perspective for researchers in organic synthesis and drug development.

Major Early Synthetic Pathways

The initial syntheses of p-menth-1-ene originated from various readily available precursors, primarily other terpenes and their derivatives. These routes can be broadly categorized into dehydration, reduction, and isomerization reactions.

Dehydration of Menthols and Related Alcohols

The elimination of water from cyclic alcohols was a common and straightforward strategy in early terpene synthesis.

One of the earliest approaches to producing p-menth-1-ene centered on the dehydration of carvomenthol.[3] This was typically achieved by heating the alcohol with a variety of dehydrating agents.[4]

-

Direct Dehydration: Heating carvomenthol with potassium bisulfate (KHSO₄), boric anhydride, or anhydrous copper (II) sulfate (CuSO₄) results in the formation of p-menth-1-ene.[4]

-

Via Halo-p-menthane Intermediate: A two-step alternative involves the conversion of carvomenthol to 2-bromo- or 2-chloro-p-menthane using HBr or HCl, respectively. Subsequent treatment of the resulting halo-p-menthane with a base such as quinoline or alcoholic potassium hydroxide (KOH) induces elimination to yield p-menth-1-ene.[3][4]

The acid-catalyzed dehydration of menthol is a well-established method for producing a mixture of menthenes, with p-menth-1-ene being a significant product.[5] This E1 elimination reaction proceeds through a carbocation intermediate.[5] The use of a strong acid, such as phosphoric acid or sulfuric acid, protonates the hydroxyl group, which then leaves as a water molecule.[5] A subsequent deprotonation from an adjacent carbon atom forms the double bond.[5] Due to the possibility of carbocation rearrangements (hydride shifts), a mixture of menthene isomers, including p-menth-2-ene and p-menth-3-ene, is typically formed.[5] However, according to Zaitsev's rule, the more substituted and thermodynamically stable p-menth-1-ene is expected to be a major product.[5]

Dehydration of p-menthan-1-ol also serves as a synthetic route to p-menth-1-ene.[4]

Reduction of Terpenes and Aromatic Precursors

The selective hydrogenation of the exocyclic double bond of limonene is a highly effective method for synthesizing p-menth-1-ene.[4] The use of a platinum catalyst (Pt) is particularly noteworthy for this transformation.[6]

The reduction of p-cymene to p-menth-1-ene has been noted as a possibility, for instance, using hexaminecalcium, though this is considered more of academic interest.[4] A more classical approach would be the Birch reduction, which reduces aromatic rings to 1,4-cyclohexadienes.[7] In the case of p-cymene, this would likely produce a mixture of menthadienes which could then be selectively hydrogenated to p-menth-1-ene.

Synthesis from Pinene

α-Pinene, a major constituent of turpentine, can be converted to p-menth-1-ene through a two-step process involving isomerization followed by hydrogenation.

-

Isomerization: Acid-catalyzed isomerization of α-pinene yields a mixture of monocyclic p-menthadienes, including limonene, terpinolene, and α- and γ-terpinene.[8]

-

Hydrogenation: The resulting mixture of p-menthadienes can then be selectively hydrogenated to yield p-menth-1-ene.

Another route from pinene involves the decomposition of (-)-pinene hydroperoxide with sodium methylate, which generates (-)-p-menth-1-ene.[4]

Data Presentation: Comparison of Synthetic Routes

| Precursor | Reaction Type | Reagents/Catalyst | Yield (%) | Conditions | Notes | Reference |

| Menthol | Dehydration | Phosphoric Acid | 89.9% (of menthene mixture) | Heating | Produces a mixture of menthene isomers. | [9] |

| Limonene | Selective Hydrogenation | Pt/C | >99% | Room temperature, 3 bar H₂ | Highly selective for the exocyclic double bond. | [6] |

| Carvomenthol | Dehydration | KHSO₄, Boric Anhydride, or CuSO₄ | Not specified | Heating | A classic early method. | [4] |

| Carvomenthol | Elimination | 1. HBr or HCl2. Quinoline or alcoholic KOH | Not specified | Two-step process | Proceeds via a halo-p-menthane intermediate. | [3][4] |

| α-Pinene | Isomerization & Hydrogenation | 1. Acid catalyst2. Hydrogenation catalyst | Not specified | Two-step process | Isomerization yields a mixture of p-menthadienes. | [8] |

| p-Cymene | Reduction | Hexaminecalcium | Not specified | Described as being of academic interest. | [4] |

Experimental Protocols

Synthesis of Menthenes from Menthol via Dehydration

This protocol is based on the acid-catalyzed dehydration of menthol.[5][9]

-

Materials:

-

Menthol

-

Concentrated phosphoric acid (H₃PO₄) or sulfuric acid (H₂SO₄)

-

5% Sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, distillation apparatus, separatory funnel, heating mantle.

-

-

Procedure:

-

Place menthol into a round-bottom flask and add a catalytic amount of concentrated phosphoric acid or sulfuric acid.

-

Assemble a fractional distillation apparatus and heat the mixture to gently boil.

-

Collect the distillate, which will be a mixture of menthene isomers and some water. The boiling point of the product is expected to be around 176°C.[10]

-

Transfer the distillate to a separatory funnel and wash with a 5% sodium bicarbonate solution to neutralize any remaining acid. Vent the funnel frequently to release any CO₂ produced.

-

Wash the organic layer with water.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Perform a final simple distillation to purify the menthene product.

-

Synthesis of p-Menth-1-ene from Limonene via Selective Hydrogenation

This protocol is based on the selective hydrogenation of the exocyclic double bond of limonene using a platinum-on-carbon catalyst.[3][6]

-

Materials:

-

R-(+)-Limonene

-

Platinum on carbon (Pt/C) catalyst

-

Hydrogen gas (H₂)

-

Suitable solvent (e.g., ethanol)

-

High-pressure reactor (autoclave) or a balloon hydrogenation setup

-

Filtration apparatus

-

-

Procedure:

-

In a high-pressure reactor, dissolve R-(+)-limonene in a suitable solvent.

-

Add the Pt/C catalyst to the solution.

-

Seal the reactor and purge with hydrogen gas to remove air.

-

Pressurize the reactor with hydrogen to the desired pressure (e.g., 3 bar).

-

Stir the reaction mixture at room temperature for the required duration.

-

Monitor the reaction progress by techniques such as GC-MS.

-

Once the reaction is complete, carefully vent the hydrogen gas.

-

Filter the reaction mixture to remove the Pt/C catalyst.

-

Remove the solvent under reduced pressure to obtain the crude p-menth-1-ene.

-

Purify the product by distillation if necessary.

-

Conclusion

The early synthetic routes to p-menth-1-ene laid the groundwork for modern terpene chemistry. While methods such as the dehydration of carvomenthol were foundational, they often lacked the selectivity and high yields of more contemporary approaches. The selective hydrogenation of limonene, a readily available and renewable feedstock, represents a significant advancement in the efficient and controlled synthesis of p-menth-1-ene. For researchers and professionals in drug development and organic synthesis, an understanding of these historical methods provides valuable context and highlights the evolution of synthetic strategies toward greater efficiency, selectivity, and sustainability. The protocols and comparative data presented in this guide serve as a practical resource for the laboratory synthesis and further investigation of this important monoterpene.

References

- 1. p-Menth-1-ene | C10H18 | CID 21671 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. muzablends.com [muzablends.com]

- 3. Highly Selective Hydrogenation of R-(+)-Limonene to (+)-p-1-Menthene in Batch and Continuous Flow Reactors | Semantic Scholar [semanticscholar.org]

- 4. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 6. researchgate.net [researchgate.net]

- 7. Birch reduction - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. scribd.com [scribd.com]

- 10. Solved Experiment 3: DEHYDRATION OF p-MENTHAN-3-OL (MENTHOL) | Chegg.com [chegg.com]

Toxicological Profile of p-Menth-1-ene and its Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the toxicological profile of p-menth-1-ene and its structurally related derivatives. Due to a lack of extensive publicly available toxicological data for p-menth-1-ene, this guide employs a read-across approach, incorporating data from structurally similar p-menthane derivatives to provide a comprehensive assessment. This document summarizes key toxicological endpoints, including acute toxicity, skin and eye irritation, skin sensitization, and genotoxicity. Detailed methodologies for pivotal toxicological assays are provided to ensure clarity and reproducibility. Furthermore, this guide includes visualizations of a proposed metabolic pathway for p-menthane derivatives, offering insights into their biotransformation. This compilation of information aims to serve as a valuable resource for researchers, scientists, and drug development professionals in evaluating the safety and potential applications of this class of compounds.

Introduction

p-Menth-1-ene, also known as carvomenthene, is a monocyclic monoterpene with the chemical formula C10H18. It belongs to the p-menthane class of compounds, which are characterized by a cyclohexane ring substituted with a methyl group and an isopropyl group at positions 1 and 4, respectively. These compounds are prevalent in nature, found in the essential oils of various plants, and are utilized in a range of industrial applications, including as fragrance ingredients and chemical intermediates. A thorough understanding of their toxicological profiles is crucial for ensuring their safe use.

This guide focuses on the toxicological properties of p-menth-1-ene and its derivatives, providing a comparative analysis of their potential hazards.

Quantitative Toxicological Data

The following tables summarize the available quantitative toxicological data for p-menth-1-ene and its derivatives. It is important to note that specific quantitative data for p-menth-1-ene is limited in publicly accessible literature. Therefore, a read-across approach from structurally similar p-menthane derivatives is utilized to infer its potential toxicological profile.

Table 1: Acute Toxicity Data

| Compound | CAS Number | Species | Route | LD50/LC50 | Reference |

| p-Menth-1-en-3-one | 89-81-6 | Rat | Oral | 2450 mg/kg | [1] |

| alpha-Terpinene | 99-86-5 | Rat | Oral | 1680 mg/kg | [2] |

| gamma-Terpinene | 99-85-4 | Rat | Oral | 3652 mg/kg | [3] |

| Terpinolene | 586-62-9 | Rat | Oral | 4300–5000 mg/kg | [3] |

| p-Menthane-3,8-diol | 42822-86-6 | Rat | Oral | >2000 mg/kg | |

| p-Menthane-3,8-diol | 42822-86-6 | Rabbit | Dermal | >2000 mg/kg |

Table 2: Skin Irritation Data

| Compound | CAS Number | Species | Test | Result | Primary Irritation Index (PII) | Reference |

| p-Menth-1-en-3-one | 89-81-6 | Rabbit | Draize Test | Moderate Irritant | Not Reported | [1] |

| Terpinolene | 586-62-9 | Human | Patch Test (20%) | Not Irritating | Not Applicable | [4] |

| Terpinolene | 586-62-9 | Rabbit | Draize Test | Not Irritating | Not Reported | [4] |

| alpha-Terpinene | 99-86-5 | - | - | Causes skin irritation | Not Reported | [5] |

| p-Menthane-3,8-diol | 42822-86-6 | Rabbit | OECD 404 | Not Classified as Irritant | Not Reported |

Table 3: Skin Sensitization Data

| Compound | CAS Number | Species | Test | Result | EC3 Value | Reference |

| p-Menth-1-ene | 5502-88-5 | - | GHS Classification | May cause an allergic skin reaction | Not Reported | [6] |

| Terpinolene | 586-62-9 | Human | Maximization Test | Not a Sensitizer | Not Applicable | [4] |

| alpha-Terpinene | 99-86-5 | - | GHS Classification | May cause an allergic skin reaction | Not Reported | [7] |

Table 4: Genotoxicity Data

| Compound | CAS Number | Assay | Test System | Metabolic Activation | Result | Reference |

| Terpinolene | 586-62-9 | Ames Test | Salmonella typhimurium TA1535, TA97A, TA98, TA100, TA102 | With & Without S9 | Negative | [8] |

| p-Mentha-1,4-diene | 99-85-4 | Ames Test | Salmonella typhimurium TA97a, TA98, TA100, TA1535, TA102 | With & Without S9 | Negative | [9] |

| p-Menthane-3,8-diol | 42822-86-6 | Ames Test | Not Specified | With & Without S9 | Negative |

Experimental Protocols

Detailed methodologies for key toxicological assays are provided below, based on internationally recognized guidelines.

Acute Oral Toxicity (as per OECD Guideline 423)

This test provides information on the health hazards likely to arise from a single oral exposure to a substance. A stepwise procedure is used with a limited number of animals.

-

Test Principle: The test substance is administered orally to a group of fasted animals at one of the defined dose levels. The animals are observed for signs of toxicity and mortality.

-

Test Animals: Typically, young adult rats of a single sex (females are often preferred) are used.

-

Procedure:

-

Animals are fasted (food, but not water, withheld) overnight prior to dosing.

-

The test substance is administered in a single dose by gavage.

-

Animals are observed for mortality, clinical signs, and body weight changes for at least 14 days.

-

A necropsy is performed on all animals at the end of the observation period.

-

Acute Dermal Toxicity (as per OECD Guideline 402)

This study provides information on health hazards likely to arise from a single, short-term dermal exposure to a substance.[10]

-

Test Principle: The test substance is applied to the skin of animals in a single dose.[10] The animals are observed for signs of toxicity and mortality.[10]

-

Test Animals: Young adult albino rabbits or rats are commonly used.

-

Procedure:

-

Approximately 24 hours before the test, the fur is removed from the dorsal area of the trunk of the test animals.

-

The test substance is applied uniformly over an area which is approximately 10% of the total body surface area.

-

The test site is covered with a porous gauze dressing and non-irritating tape for a 24-hour exposure period.[11]

-

Following exposure, the residual test substance is removed.

-

Animals are observed for mortality, clinical signs, and body weight changes for 14 days.

-

A gross necropsy is performed on all animals at the end of the study.[10]

-

In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (as per OECD Guideline 439)

This in vitro test method is used for the hazard identification of irritant chemicals.[12] It is based on a reconstructed human epidermis (RhE) model that mimics the biochemical and physiological properties of the upper parts of the human skin.[12]

-

Test Principle: The test chemical is applied topically to the RhE model.[13] Cell viability is measured after exposure to predict skin irritation potential.[13]

-

Procedure:

-

The test chemical is applied to the surface of the RhE tissue.

-

Following a defined exposure period, the test chemical is removed by rinsing.

-

The tissues are incubated for a post-exposure period.

-

Cell viability is determined by the enzymatic conversion of MTT to formazan, which is measured spectrophotometrically.[14]

-

A chemical is identified as an irritant if the tissue viability is reduced below a defined threshold (≤ 50% for UN GHS Category 2).[13][14]

-

Bacterial Reverse Mutation Test (Ames Test, as per OECD Guideline 471)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.[1] It utilizes several strains of bacteria that are auxotrophic for a specific amino acid, and the test measures the ability of a substance to cause reverse mutations, restoring the bacteria's ability to synthesize that amino acid.[1]

-

Test Principle: Bacteria are exposed to the test substance and plated on a minimal medium deficient in the required amino acid.[1] The number of revertant colonies is counted as an indicator of mutagenicity.[1]

-

Test System: Strains of Salmonella typhimurium and Escherichia coli with specific mutations are used.[15]

-

Procedure:

-

The test can be performed using the plate incorporation method or the pre-incubation method.[15]

-

The test is conducted with and without an exogenous metabolic activation system (S9 mix) to mimic mammalian metabolism.[15]

-

Bacteria, the test substance, and S9 mix (if applicable) are combined and plated on minimal agar plates.

-

Plates are incubated for 48-72 hours.

-

The number of revertant colonies is counted and compared to the control plates.

-

In Vitro Mammalian Cell Micronucleus Test (as per OECD Guideline 487)

This test is used to detect the potential of a substance to induce micronuclei in cultured mammalian cells.[16][17] Micronuclei are small, extranuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.[17]

-

Test Principle: Cultured mammalian cells are exposed to the test substance.[16] After treatment, the cells are harvested and stained to visualize micronuclei.[16]

-

Test System: Various mammalian cell lines (e.g., CHO, V79, TK6) or primary human lymphocytes can be used.[16]

-

Procedure:

-

Cells are exposed to the test substance for a short or long duration, with and without metabolic activation (S9 mix).[16]

-

Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells, which allows for the identification of cells that have undergone one cell division.[18]

-

After incubation, cells are harvested, fixed, and stained.

-

The frequency of micronucleated cells is determined by microscopic analysis.[18]

-

Metabolic and Signaling Pathways

Proposed Metabolic Pathway

The metabolism of p-menth-1-ene and its derivatives is expected to follow pathways similar to other monoterpenes. The primary routes of metabolism involve oxidation reactions catalyzed by cytochrome P450 enzymes, leading to the formation of more polar metabolites that can be readily excreted.

Caption: Proposed metabolic pathway of p-menthane derivatives.

Signaling Pathways in Toxicity

Specific signaling pathways involved in the toxicity of p-menth-1-ene and its derivatives are not well-documented. However, for skin sensitization, the general mechanism involves the haptenation of skin proteins by the chemical or its metabolites, leading to the activation of an immune response.

Caption: Simplified overview of the skin sensitization pathway.

Experimental Workflow Visualization

The following diagrams illustrate the general workflow for key toxicological assays.

Caption: General workflow for the bacterial reverse mutation (Ames) test.

Caption: General workflow for the in vitro mammalian cell micronucleus assay.

Conclusion

The toxicological profile of p-menth-1-ene, inferred through a read-across approach with its derivatives, suggests a low to moderate order of acute toxicity. The primary toxicological concerns appear to be skin sensitization, as indicated by the GHS classification of p-menth-1-ene and some of its derivatives. Genotoxicity data for the tested derivatives are largely negative in the Ames test.

The lack of direct, quantitative toxicological data for p-menth-1-ene highlights a significant data gap. Further studies are warranted to definitively characterize its toxicological profile, particularly concerning acute toxicity, skin and eye irritation, and skin sensitization potential. The detailed experimental protocols and workflow visualizations provided in this guide offer a framework for conducting such future investigations in a standardized and reproducible manner. This information is essential for a comprehensive risk assessment and for ensuring the safe handling and use of p-menth-1-ene and its derivatives in various applications.

References

- 1. nib.si [nib.si]

- 2. aurochemicals.com [aurochemicals.com]

- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. sds.metasci.ca [sds.metasci.ca]

- 6. p-Menth-1-ene | C10H18 | CID 21671 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. bg.cpachem.com [bg.cpachem.com]

- 8. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 9. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 10. nucro-technics.com [nucro-technics.com]

- 11. Acute dermal toxicity-402 | PPTX [slideshare.net]

- 12. oecd.org [oecd.org]

- 13. senzagen.com [senzagen.com]

- 14. x-cellr8.com [x-cellr8.com]

- 15. Bacterial Reverse Mutation Test (Ames Test) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 16. criver.com [criver.com]

- 17. oecd.org [oecd.org]

- 18. nucro-technics.com [nucro-technics.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of (+)-p-Menth-1-ene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of (+)-p-menth-1-ene, a valuable monoterpene intermediate, from two readily available starting materials: carvone and limonene. The described methods, the Wolff-Kishner reduction of carvone and the catalytic hydrogenation of limonene, offer reliable routes to the target compound.

Synthesis of this compound from (-)-Carvone via Wolff-Kishner Reduction

This protocol outlines the deoxygenation of the ketone functionality in carvone to yield p-menth-1-ene. The Huang-Minlon modification of the Wolff-Kishner reduction is employed, which offers improved reaction times and yields.[1]

Reaction Pathway

Caption: Reaction scheme for the synthesis of this compound from (-)-carvone.

Experimental Protocol

Materials:

-

(-)-Carvone

-

Hydrazine hydrate (85% solution in water)

-

Potassium hydroxide (KOH)

-

Diethylene glycol

-

Diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄)

-

1 M Hydrochloric acid (HCl)

Equipment:

-

Round-bottom flask equipped with a reflux condenser and a distillation head

-

Heating mantle

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask charged with diethylene glycol, add (-)-carvone, potassium hydroxide, and hydrazine hydrate.

-

Heat the mixture to reflux for 1 hour to facilitate the formation of the hydrazone intermediate.

-

After 1 hour, replace the reflux condenser with a distillation head and slowly raise the temperature to distill off water and excess hydrazine hydrate.

-

Once the distillation is complete and the temperature of the reaction mixture reaches approximately 200°C, return the setup to a reflux configuration and continue heating for an additional 4-5 hours.[1][2]

-

Cool the reaction mixture to room temperature and pour it into a mixture of ice and 1 M HCl.

-

Extract the aqueous mixture with diethyl ether.

-

Combine the organic layers and wash them with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by fractional distillation to yield pure this compound.

Synthesis of this compound from (+)-Limonene via Catalytic Hydrogenation

This protocol describes the selective partial hydrogenation of the exocyclic double bond of (+)-limonene to produce this compound using a platinum-on-carbon catalyst. This method is highly selective under mild reaction conditions.[3][4]

Reaction Pathway

Caption: Reaction scheme for the synthesis of this compound from (+)-limonene.

Experimental Protocol

Materials:

-

(+)-Limonene

-

Platinum on activated carbon (Pt/C, 5 wt%)

-

Methanol or Ethanol (solvent)

-

Hydrogen gas (H₂)

-

Celite

Equipment:

-

High-pressure autoclave (e.g., Parr hydrogenator)

-

Magnetic stirrer

-

Filtration apparatus (e.g., Büchner funnel)

-

Rotary evaporator

Procedure:

-

In a high-pressure autoclave, dissolve (+)-limonene in a suitable solvent such as methanol or ethanol.

-

Carefully add the Pt/C catalyst to the solution. The catalyst should be handled with care as it can be pyrophoric.

-

Seal the autoclave and purge it several times with hydrogen gas to remove any air.

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by analyzing aliquots using gas chromatography (GC) until the desired conversion is achieved.

-

Once the reaction is complete, carefully vent the hydrogen gas from the autoclave.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Wash the Celite pad with the reaction solvent.

-

Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator to obtain this compound.

Data Presentation

| Parameter | Synthesis from Carvone (Wolff-Kishner) | Synthesis from Limonene (Catalytic Hydrogenation) |

| Starting Material | (-)-Carvone | (+)-Limonene |

| Key Reagents | Hydrazine hydrate, KOH, Diethylene glycol | H₂, Pt/C |

| Reaction Conditions | Reflux at ~130°C, then heating at ~200°C | Room temperature, 3 bar H₂ pressure |

| Selectivity | High (reduction of the ketone) | High for the exocyclic double bond (>99%)[3] |

| Reported Yield | Typically high for Wolff-Kishner reductions | >99%[3] |

| Product | This compound | This compound |

Experimental Workflow

Caption: General experimental workflow for the synthesis of this compound.

Product Characterization

The synthesized this compound can be characterized by standard spectroscopic methods.

-

¹H NMR (CDCl₃): Expected signals include those for the vinylic proton, the methyl group on the double bond, the isopropyl group, and the methylene protons of the cyclohexene ring.

-

¹³C NMR (CDCl₃): Expected signals include those for the two sp² carbons of the double bond, and the sp³ carbons of the methyl, isopropyl, and cyclohexene ring carbons.

This information provides a comprehensive guide for the synthesis of this compound for research and development purposes. The choice of starting material and synthetic route may depend on factors such as availability of reagents, desired stereochemistry, and scale of the reaction.

References

Application Notes and Protocols for the Catalytic Hydrogenation of Limonene to p-Menthane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Limonene, a renewable monoterpene abundantly found in citrus fruit peels, is a versatile precursor for the synthesis of a wide range of valuable chemicals.[1][2] One such derivative, p-menthane, holds significant promise as a green solvent and a key intermediate in the synthesis of various organic compounds.[3][4] This document provides detailed application notes and experimental protocols for the catalytic hydrogenation of limonene to p-menthane, offering a comprehensive guide for researchers in academia and industry.

The hydrogenation of limonene involves the saturation of its two double bonds. The reaction can proceed through a partial hydrogenation intermediate, p-menthene, before reaching the fully saturated p-menthane. The choice of catalyst and reaction conditions plays a crucial role in determining the selectivity and yield of the desired product.[5][6]

Reaction Pathway and Key Intermediates

The catalytic hydrogenation of limonene to p-menthane is a two-step process. Initially, one of the double bonds in limonene is hydrogenated to form p-menthene. Subsequently, the remaining double bond in p-menthene is hydrogenated to yield the final product, p-menthane. The reaction can also lead to the formation of other byproducts, such as p-cymene, through dehydrogenation.[7]

References

- 1. [PDF] Chemical Synthesis of Various Limonene Derivatives – A Comprehensive Review | Semantic Scholar [semanticscholar.org]

- 2. iscientific.org [iscientific.org]